molecular formula C38H66O4 B12424941 octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12424941
M. Wt: 586.9 g/mol
InChI Key: PIGLOISSVVAGBD-UHFFFAOYSA-N
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Description

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an ester compound derived from octacosanol and ferulic acid. It is characterized by a long aliphatic chain (octacosyl group) and a phenolic moiety with methoxy and hydroxy substituents. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of octacosanol with ferulic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts and solvent recovery systems can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate group can be reduced to form saturated esters.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of octacosyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The biological effects of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate are primarily attributed to its phenolic moiety. The compound can scavenge free radicals and inhibit oxidative stress pathways. It may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The long aliphatic chain enhances its ability to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Octacosyl ferulate: Similar structure but lacks the methoxy group.

    Octacosyl caffeate: Similar structure but has a different substitution pattern on the phenolic ring.

    Octacosyl p-coumarate: Similar structure but lacks the methoxy and hydroxy groups.

Uniqueness

Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of both methoxy and hydroxy groups on the phenolic ring, which can enhance its antioxidant properties. The long aliphatic chain also contributes to its amphiphilic nature, making it suitable for applications in drug delivery and cosmetics.

Properties

IUPAC Name

octacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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